molecular formula C4H7N3O4 B14319232 N-(2-Carboxyethyl)-N-nitrosourea CAS No. 108278-71-3

N-(2-Carboxyethyl)-N-nitrosourea

Cat. No.: B14319232
CAS No.: 108278-71-3
M. Wt: 161.12 g/mol
InChI Key: FADNSVDEAHIDRF-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-nitrosourea is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a carboxyethyl group and a nitrosourea moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-nitrosourea typically involves the reaction of 2-carboxyethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitrosourea group. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group into amines.

    Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Carboxyethyl)-N-nitrosourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-nitrosourea: Another nitrosourea compound with similar DNA-alkylating properties.

    N-Ethyl-N-nitrosourea: Known for its mutagenic effects and use in genetic research.

    N-(2-Carboxyethyl)-N-methylurea: Shares the carboxyethyl group but lacks the nitrosourea moiety.

Uniqueness

N-(2-Carboxyethyl)-N-nitrosourea is unique due to its combination of the carboxyethyl and nitrosourea groups, which confer distinct reactivity and biological activity

Properties

CAS No.

108278-71-3

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

3-[carbamoyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C4H7N3O4/c5-4(10)7(6-11)2-1-3(8)9/h1-2H2,(H2,5,10)(H,8,9)

InChI Key

FADNSVDEAHIDRF-UHFFFAOYSA-N

Canonical SMILES

C(CN(C(=O)N)N=O)C(=O)O

Origin of Product

United States

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